molecular formula C16H20N4O2 B2725263 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide CAS No. 1021062-95-2

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide

Cat. No. B2725263
CAS RN: 1021062-95-2
M. Wt: 300.362
InChI Key: GMOWCGKAGSZWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OP3P and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridazinone Derivatives

Research on the synthesis of novel classes of pyridazin-3-one derivatives highlights the chemical versatility and potential utility of compounds structurally related to N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide. These derivatives have been synthesized through reactions involving active methylene compounds, demonstrating their potential in creating fused azines with diverse biological activities (Ibrahim & Behbehani, 2014).

Microwave Irradiation in Heterocyclic Synthesis

Another study explored the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4benzothiazines under microwave irradiation conditions, indicating the efficiency of such methods in generating compounds with significant biological activities, potentially including derivatives of the compound (Ashok et al., 2006).

Biological and Pharmacological Potential

Molecular Docking and Screening

The synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including those related to the compound of interest, have shown potential antimicrobial and antioxidant activities. Molecular docking screenings have revealed moderate to good binding energies on target proteins, suggesting their potential utility in drug discovery (Flefel et al., 2018).

Photocatalytic Degradation Studies

Studies on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films, including pyridines, indicate the formation of nitrate and ammonium ions. This research highlights the environmental and chemical degradation potential of compounds with nitrogen atoms, which may include derivatives of this compound (Low et al., 1991).

Chemical Transformations and Applications

Heterocyclic Synthesis

Research on solvent-free synthesis methods for creating six-membered heterocycles, including pyridazinones, highlights innovative approaches to generating compounds with potential pharmaceutical applications. Such methods underscore the significance of derivatives like this compound in the development of new medicinal chemistry strategies (Martins et al., 2009).

properties

IUPAC Name

2-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(2)16(22)18-8-3-11-20-15(21)5-4-14(19-20)13-6-9-17-10-7-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOWCGKAGSZWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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